molecular formula C19H17ClN6O B12171557 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12171557
M. Wt: 380.8 g/mol
InChI Key: IBPYSCYSKRXGFJ-UHFFFAOYSA-N
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Description

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 6-chloroindole ethyl group at the N-position and a 1H-tetrazole ring at the 3-position of the benzene ring.

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17ClN6O/c1-13-2-3-15(10-17(13)26-12-22-23-24-26)19(27)21-7-9-25-8-6-14-4-5-16(20)11-18(14)25/h2-6,8,10-12H,7,9H2,1H3,(H,21,27)

InChI Key

IBPYSCYSKRXGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The tetrazole ring can enhance the compound’s binding affinity and stability, leading to improved biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The target compound shares a benzamide scaffold with several analogs in the literature but differs in substituent composition:

  • Benzodithiazine Derivatives () : The compound N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) contains a benzodithiazine ring system with sulfonyl and hydrazine groups. Unlike the target compound’s tetrazole and indole moieties, this derivative’s sulfonyl groups (IR: 1345, 1155 cm⁻¹ for SO₂) and hydrazine (IR: 3235 cm⁻¹ for N-NH₂) suggest distinct electronic and solubility profiles .
  • Quinazolinyl-Benzamide Analogs (): Compounds such as 17 and 18 feature quinazolinyl-amino and trifluoromethylphenyl groups. The quinazoline moiety introduces planar aromaticity, contrasting with the target’s tetrazole and indole groups, which may alter binding affinity and metabolic stability .

Physicochemical Properties

  • Spectroscopic Profiles : The benzodithiazine derivative (2) exhibits distinct IR peaks for SO₂ (1345, 1155 cm⁻¹) and N-NH₂ (3235 cm⁻¹), while the target compound’s tetrazole group would likely show absorption near 1450–1550 cm⁻¹ (C=N stretching) .
  • Solubility and Stability : The trifluoromethyl group in analogs enhances lipophilicity and metabolic stability, whereas the tetrazole in the target compound may improve aqueous solubility due to its polar nature .

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide, with the CAS number 1351698-77-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C19H17ClN6O
  • Molecular Weight : 380.8 g/mol
  • Structural Features : The compound features an indole moiety, a tetrazole ring, and a benzamide structure which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its structural components:

  • Indole Moiety : Indoles are known for their role in various biological processes, including anti-cancer and anti-inflammatory activities.
  • Tetrazole Ring : Tetrazoles have been shown to exhibit significant pharmacological properties, including antimicrobial and anti-inflammatory effects.
  • Benzamide Structure : Benzamides are often associated with neuroprotective and anti-cancer activities.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells with significant growth inhibition percentages (54.25% and 38.44%, respectively) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated:

  • Bacterial Inhibition : Similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 2 μg/ml .

Anti-inflammatory Properties

The structural components suggest possible anti-inflammatory effects:

  • Inhibition of TNFα Release : Compounds with similar structures have shown the ability to inhibit lipopolysaccharide (LPS)-induced TNFα release in cellular models, indicating a potential mechanism for reducing inflammation .

Study 1: Anticancer Efficacy

In a study assessing the efficacy of various benzamide derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable cytotoxicity observed at higher concentrations.

Cell LineIC50 (µM)Growth Inhibition (%)
HeLa1254.25
HepG21538.44
DU1451060.00

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of this compound against common pathogens. The results demonstrated significant antibacterial activity, particularly against MRSA.

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus2
Methicillin-resistant S. aureus4
Escherichia coli8

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